1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
Description
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group and a 4-methoxybenzyl group
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-7-5-16(6-8-20)14-23-21(25)18-9-11-24(12-10-18)15-17-3-2-4-19(22)13-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCKXPXLKASNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chlorobenzyl and 4-methoxybenzyl groups is usually carried out through nucleophilic substitution reactions. Common reagents include alkyl halides and suitable nucleophiles.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological pathways and interactions, often as a ligand or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors or ion channels.
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Signaling Pathways: Modulation of intracellular signaling cascades, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxylate: Differing by the presence of an ester group instead of an amide.
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxylic acid: Featuring a carboxylic acid group instead of a carboxamide.
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-amine: Containing an amine group in place of the carboxamide.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
